molecular formula C16H21N3O5 B2661401 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891120-86-8

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2661401
CAS No.: 891120-86-8
M. Wt: 335.36
InChI Key: URBBKUTZVVWOGX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group and an oxadiazole ring

Mechanism of Action

While the mechanism of action for this specific compound is not available, compounds containing the TMP moiety have been found to bind to the colchicine site of tubulin, inhibiting tubulin polymerization .

Future Directions

The TMP moiety and its derivatives hold great potential in developing new generations of antimitotic drugs . Future research could focus on further modifications to the TMP moiety to improve antiproliferative potency and reduce susceptibility to resistance caused by the overexpression of drug efflux pumps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.

    Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a suitable halide derivative.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halides and other nucleophiles or electrophiles can be used under appropriate conditions, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific combination of the oxadiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)14(20)17-15-19-18-13(24-15)9-7-10(21-4)12(23-6)11(8-9)22-5/h7-8H,1-6H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBBKUTZVVWOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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